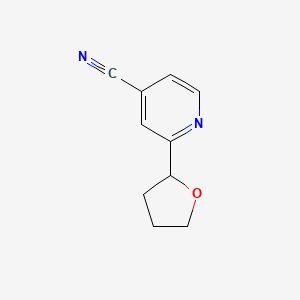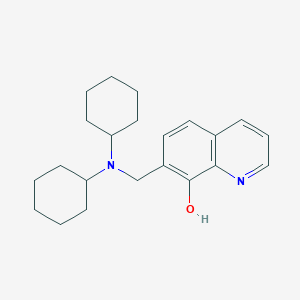
7-((Dicyclohexylamino)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((Dicyclohexylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Dicyclohexylamino)methyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 8-hydroxyquinoline, formaldehyde, and dicyclohexylamine. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-((Dicyclohexylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
7-((Dicyclohexylamino)methyl)quinolin-8-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-((Dicyclohexylamino)methyl)quinolin-8-ol primarily involves its chelating ability. The compound can form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. In medicinal applications, the chelation of metal ions can inhibit the activity of metalloenzymes involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-((Dioctylamino)methyl)quinolin-8-ol: Similar in structure but with dioctylamino group instead of dicyclohexylamino.
8-Hydroxyquinoline: The parent compound, known for its broad range of applications.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of bromine atoms.
Uniqueness
7-((Dicyclohexylamino)methyl)quinolin-8-ol is unique due to the presence of the bulky dicyclohexylamino group, which can influence its solubility, stability, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
82280-18-0 |
|---|---|
Molekularformel |
C22H30N2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
7-[(dicyclohexylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H30N2O/c25-22-18(14-13-17-8-7-15-23-21(17)22)16-24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h7-8,13-15,19-20,25H,1-6,9-12,16H2 |
InChI-Schlüssel |
PSATVEXLJXSDFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(CC2=C(C3=C(C=CC=N3)C=C2)O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


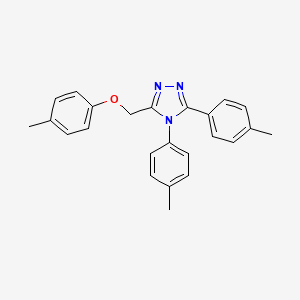
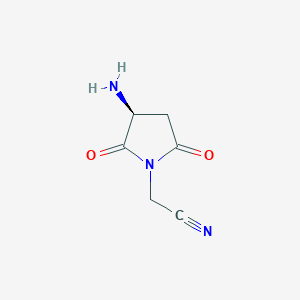
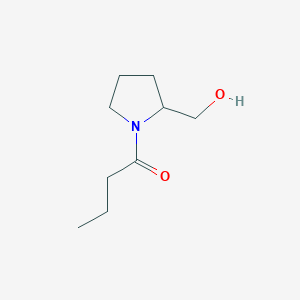

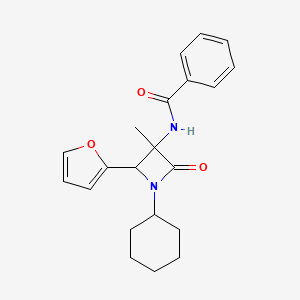
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
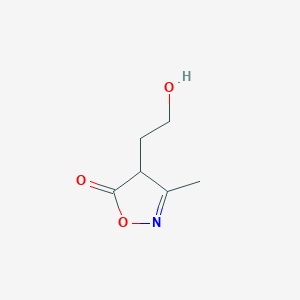
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
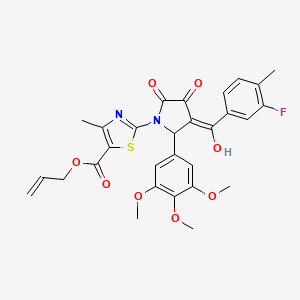


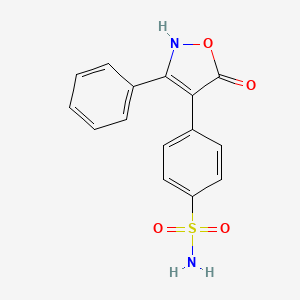
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
